N-(2,5-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a pyridine ring. Key structural attributes include:
- 8-methyl substitution on the pyrido-triazinone ring.
- Sulfanylacetamide moiety at position 2 of the core, linked to an N-(2,5-dimethoxyphenyl) group.
- Methoxy groups at the 2- and 5-positions of the phenyl ring.
Techniques such as X-ray crystallography (e.g., using SHELX software for refinement ) are critical for elucidating the stereochemistry of such complex heterocycles.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-6-7-22-15(8-11)20-17(21-18(22)24)27-10-16(23)19-13-9-12(25-2)4-5-14(13)26-3/h4-9H,10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXITUCJFIUKUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline and 8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl chloride. The reaction conditions may involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Systems
The pyrido[1,2-a][1,3,5]triazin-4-one core distinguishes the target compound from other heterocyclic systems:
Implications :
- The pyrido-triazinone core’s aromaticity and planar structure may enhance binding to biological targets (e.g., enzymes) compared to saturated systems like tetrahydroimidazo-pyridine .
- Sulfanylacetamide vs.
Substituent Analysis
Substituents critically influence physicochemical properties and bioactivity:
Implications :
- Ester vs. acetamide: The diethyl ester in ’s compound may confer higher solubility in nonpolar solvents, whereas the acetamide group in the target compound could enhance stability in biological systems .
Mechanistic Insights :
- The target’s dimethoxyphenyl group resembles motifs in antifungal agents (e.g., oxadixyl), suggesting possible agrochemical utility .
- The sulfanylacetamide group could mimic ATP-binding sites in kinases, a feature exploited in anticancer drug design .
Data Table: Structural and Functional Comparison
Biological Activity
Chemical Structure and Synthesis
The compound features a complex structure characterized by a dimethoxyphenyl moiety and a pyrido[1,2-a][1,3,5]triazinyl group linked via a sulfanyl acetamide. The synthesis typically involves multi-step organic reactions that may include condensation and substitution reactions to achieve the desired molecular framework.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, compounds containing triazole and pyrimidine rings have shown moderate to significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 1 | Human Colon Carcinoma | 18.17 |
| 2 | Breast Cancer Cells | 30.14 |
| 3 | Lung Cancer Cells | 27.54 |
This data suggests the potential for N-(2,5-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide to exhibit similar activities due to its structural analogies with known active compounds .
The mechanism through which such compounds exert their anticancer effects often involves the inhibition of key enzymes in cancer cell proliferation. For example, inhibition of thymidylate synthase (TS) could lead to "thymineless death," a phenomenon observed when deoxythymidine triphosphate (dTTP) levels are severely depleted .
Inhibitory Activity
Additionally, some derivatives related to this compound have been investigated for their inhibitory activity against cholinesterase enzymes. For instance:
| Enzyme Type | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Compound A | 157.31 |
| Butyrylcholinesterase (BChE) | Compound A | 46.42 |
These findings indicate that modifications in the compound's structure can significantly affect its biological activity and selectivity towards different enzymes .
Study on Antimicrobial Activity
In vitro studies have also assessed the antimicrobial properties of related compounds against various pathogens. For example, compounds were screened against:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
Results indicated that certain derivatives showed significant antibacterial and antifungal activities, suggesting potential therapeutic applications in infectious diseases .
Clinical Implications
The exploration of This compound in clinical settings could pave the way for new treatments in oncology and infectious diseases. Its unique structural features warrant comprehensive pharmacological studies to fully elucidate its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
